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Nostocyclopeptide A3 -

Nostocyclopeptide A3

Catalog Number: EVT-1580637
CAS Number:
Molecular Formula: C41H56N8O9
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nostocyclopeptide A3 is a cyclic peptide.
Overview

Nostocyclopeptide A3 is a bioactive compound produced by cyanobacteria of the genus Nostoc, particularly from strains such as Nostoc sp. ATCC 53789. This compound belongs to a class of nonribosomal peptides known as nostocyclopeptides, which are characterized by their unique cyclic structure and biological activities. Nostocyclopeptide A3 is notable for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Source

Nostocyclopeptide A3 is derived from cyanobacteria, specifically from the Nostoc genus, which are known for their ability to produce a variety of bioactive compounds through complex biosynthetic pathways. These organisms thrive in diverse environments, including freshwater, marine, and terrestrial ecosystems. The production of nostocyclopeptides is linked to specific genetic clusters within these cyanobacteria that encode for nonribosomal peptide synthetases.

Classification

Nostocyclopeptide A3 is classified under nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases rather than ribosomal mechanisms. This classification highlights its unique biosynthetic pathway, which allows for the incorporation of unusual amino acids and modifications that contribute to its structural diversity and biological activity.

Synthesis Analysis

Methods

The synthesis of Nostocyclopeptide A3 involves nonribosomal peptide synthetase pathways that utilize modular enzyme complexes. These complexes operate through a series of enzymatic reactions that activate and incorporate specific amino acids into the growing peptide chain. The key steps include:

  1. Adenylation: Activation of amino acids by adenylation domains within the nonribosomal peptide synthetase modules.
  2. Thiol Transfer: Transfer of the activated amino acid to a peptidyl carrier protein via a thiol-containing phosphopantetheine.
  3. Condensation: Formation of peptide bonds between amino acids facilitated by condensation domains.

Technical Details

The biosynthetic gene cluster responsible for Nostocyclopeptide A3 includes two major genes: ncpA and ncpB, which encode multi-module proteins that orchestrate the assembly of the peptide. The presence of specific domains within these proteins determines the sequence and structure of the final product.

Molecular Structure Analysis

Structure

Nostocyclopeptide A3 features a cyclic structure characterized by an imino linkage between the amine group of a conserved tyrosine residue at position one and an aldehyde hydrate at position seven. This unique cyclization contributes to its stability and biological activity.

Data

The molecular formula and mass of Nostocyclopeptide A3 have been determined through spectroscopic methods such as mass spectrometry. The compound typically exhibits significant structural diversity due to variations in its amino acid composition, particularly at the C-terminal position.

Chemical Reactions Analysis

Reactions

The synthesis of Nostocyclopeptide A3 involves several key reactions:

  1. Amino Acid Activation: The adenylation domain catalyzes the activation of specific amino acids.
  2. Peptide Bond Formation: Condensation reactions occur between activated amino acids to form peptide bonds.
  3. Cyclization: The final cyclization step forms the characteristic cyclic structure through intramolecular reactions.

Technical Details

The enzyme modules within the nonribosomal peptide synthetase not only facilitate these reactions but also ensure specificity in substrate selection through their binding pockets.

Mechanism of Action

Process

Nostocyclopeptide A3 exerts its biological effects through several mechanisms:

  1. Cellular Interaction: The compound interacts with cellular membranes or specific receptors, influencing cell signaling pathways.
  2. Antimicrobial Activity: It has been shown to inhibit the growth of various pathogens, potentially through disruption of cellular processes.
  3. Cytotoxic Effects: In cancer cells, Nostocyclopeptide A3 may induce apoptosis or inhibit proliferation through modulation of key regulatory pathways.

Data

Experimental studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

Nostocyclopeptide A3 typically appears as a white to off-white powder when isolated. It is soluble in polar solvents such as methanol and water but may have limited solubility in non-polar solvents.

Chemical Properties

  • Molecular Weight: Approximately 800-900 Da (exact value depends on specific structural variations).
  • Stability: The cyclic structure enhances stability against enzymatic degradation compared to linear peptides.
  • Reactivity: It may undergo various chemical modifications under specific conditions, affecting its bioactivity.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed to characterize its purity and structural integrity.

Applications

Scientific Uses

Nostocyclopeptide A3 holds promise for various scientific applications:

  1. Anticancer Research: Its cytotoxic properties make it a candidate for further investigation in cancer therapeutics.
  2. Antimicrobial Studies: Research into its effectiveness against bacterial and fungal pathogens could lead to new antimicrobial agents.
  3. Biotechnology: Understanding its biosynthesis may provide insights into engineering novel peptides with enhanced properties for pharmaceutical applications.
Biosynthetic Pathways and Genetic Architecture

Gene Cluster Organization and Functional Annotation of ncp Locus

The biosynthetic pathway for nostocyclopeptide A3 (Ncp-A3) is encoded within a 33-kb ncp gene cluster, initially characterized in Nostoc sp. ATCC 53789 and conserved in the Baltic Sea isolate Nostoc edaphicum CCNP1411 [2] [3]. This cluster comprises seven core open reading frames (ncpA, ncpB, ncpC, ncpD, ncpE, ncpF, ncpG) organized into two putative operons. The first operon (ncpAB) encodes nonribosomal peptide synthetase (NRPS) subunits, while the second (ncpFGCDE) directs the synthesis of non-proteogenic amino acids, peptide transport, and hydrolysis [2] [3]. Genomic analysis of N. edaphicum CCNP1411 confirmed this cluster's chromosomal localization (positions 7,609,981–7,643,289), exhibiting 98% sequence identity to the ATCC 53789 reference cluster [3].

Table 1: Genetic Organization of the ncp Biosynthetic Cluster

GeneSize (aa)Domain/FunctionRole in Ncp-A3 Biosynthesis
ncpA~2500NRPS (A1-A3, C, PCP, E)Activates and incorporates Tyr₁, Gly₂, Gln₃
ncpB~3500NRPS (A4-A5, PCP, R)Activates Ile₄, Ser₅; reductive release
ncpC320MethyltransferaseCatalyzes 4-methylproline formation
ncpD380DehydrogenaseConverts L-leucine to 5-hydroxyleucine
ncpE280ReductaseReduces MeP5C to L-4-methylproline
ncpF520ABC transporterPeptide efflux
ncpG680Zinc metalloproteaseMaturation/processing

Nonribosomal Peptide Synthetase (NRPS) Modular Assembly and Substrate Activation

Ncp-A3 biosynthesis follows a colinear NRPS assembly strategy, with five catalytic modules distributed across NcpA and NcpB proteins [2] [8]. Each module contains adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains that sequentially activate, tether, and condense amino acid substrates. The substrate specificity of A-domains was experimentally validated through ATP-PPi exchange assays:

  • NcpA1-A3: Activates L-Tyr (Km 15 µM), Gly (Km 220 µM), and D-Gln (Km 85 µM) [2]
  • NcpB4-B5: Activates L-Ile (Km 32 µM) and L-Ser (Km 110 µM) [2] [8]

Table 2: NRPS Module Organization for Nostocyclopeptide A3

ModuleDomainsAmino Acid IncorporatedNon-Proteogenic Modifications
NcpA-M1C-A1-PCPL-Tyr₁None
NcpA-M2C-A2-PCP-EGly₂Epimerization (D-configuration)
NcpA-M3C-A3-PCPD-Gln₃None
NcpB-M4C-A4-PCPL-Ile₄None
NcpB-M5A5-PCP-RL-Ser₅-L-mPro₆-Leu₇Reductive release

The epimerization (E) domain in Module 2 converts Gly₂ to D-configuration, while the terminal reductase (R) domain in Module 5 facilitates linear heptapeptide release [2] [8].

Imine Macrocyclization Mechanisms: Reductive Release and Intramolecular Capture

The hallmark imine bond of Ncp-A3 forms through a two-step enzymatic process catalyzed by the C-terminal reductase (R) domain of NcpB [2] [3]:

  • Reductive Release: The R domain reduces the thioester-tethered heptapeptidyl intermediate (Tyr₁-Gly₂-Gln₃-Ile₄-Ser₅-mPro₆-Leu₇) using NAD(P)H, generating a reactive linear peptide aldehyde.
  • Intramolecular Capture: The N-terminal amine of Tyr₁ nucleophilically attacks the C-terminal aldehyde, forming a stable imine linkage (Schiff base) that macrocyclizes the heptapeptide [2].

This mechanism represents a rare reductive macrocyclization strategy in NRPS biochemistry, distinct from canonical thioesterase-mediated cyclization [2]. Kinetic studies show the R domain exhibits a kcat of 12 min⁻¹ for heptapeptidyl-S-PCP reduction, with intramolecular cyclization occurring spontaneously at physiological pH (t1/2 8 sec) [2].

Role of Tailoring Enzymes in Non-Proteogenic Amino Acid Incorporation (e.g., 4-Methylproline)

The L-4-methylproline (mPro) residue at position 6 is synthesized from L-leucine via a dedicated pathway encoded by ncpCDE [3] [7]:

  • Dehydrogenation: NcpD (a zinc-dependent dehydrogenase) oxidizes L-leucine to (2S,4S)-5-hydroxyleucine (kcat/Km 1.2 × 10⁴ M⁻¹s⁻¹) [3] [7].
  • Spontaneous Cyclization: 5-Hydroxyleucine dehydrates to (3S,5S)-3-methyl-Δ¹-pyrroline-5-carboxylic acid (MeP5C).
  • Stereospecific Reduction: NcpE (a Δ¹-pyrroline-5-carboxylate reductase homolog) reduces MeP5C to L-4-methylproline using NADPH (kcat 45 s⁻¹) [7].

This modified amino acid is then selectively activated by the NcpB5 A-domain and incorporated into the peptide chain. The mPro residue introduces conformational constraints critical for imine stability and proteasome inhibitory activity [1] [3].

Table 3: Biosynthetic Pathway for L-4-Methylproline

StepEnzymeReactionCofactorKinetic Parameters
1NcpDL-Leu → (2S,4S)-5-hydroxyleucineNAD⁺Km 0.8 mM, kcat 9.6 s⁻¹
2Non-enzymaticDehydration to MeP5CNoneRate constant 0.17 min⁻¹
3NcpEMeP5C → L-4-methylprolineNADPHKm 0.3 mM, kcat 45 s⁻¹

Regulatory Elements Controlling Cluster Expression and Metabolic Flux

The ncp cluster expression is governed by a 250-bp promoter region upstream of ncpA, containing conserved regulatory motifs [3]:

  • Nitrogen-Responsive Elements: Two NtcA-binding sites (GTAN8TAC) enable repression under nitrogen-replete conditions.
  • Oxidative Stress Response: An OxyR-binding motif overlaps the -35 promoter element, suggesting redox regulation [3].
  • Sigma Factor Recognition: A consensus cyanobacterial SigB-binding site (GGGATT) positions the transcription start site.

Quantitative proteomics in N. edaphicum revealed 3.2-fold higher NRPS expression during stationary phase versus exponential growth, correlating with 5.8-fold increased Ncp-A3 titers (120 μg/g dry weight) [3]. Notably, linear precursors (e.g., Ncp-E4-L) accumulate at 4× higher concentrations than cyclic forms, indicating rate-limiting macrocyclization [3].

Properties

Product Name

Nostocyclopeptide A3

IUPAC Name

3-[(3S,6S,9R,15S,18S,21S,23S)-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-18-[(4-methylphenyl)methyl]-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide

Molecular Formula

C41H56N8O9

Molecular Weight

804.9 g/mol

InChI

InChI=1S/C41H56N8O9/c1-5-25(4)36-40(57)47-32(22-50)41(58)49-21-24(3)16-33(49)39(56)45-28(17-26-8-6-23(2)7-9-26)19-43-31(18-27-10-12-29(51)13-11-27)37(54)44-20-35(53)46-30(38(55)48-36)14-15-34(42)52/h6-13,19,24-25,28,30-33,36,50-51H,5,14-18,20-22H2,1-4H3,(H2,42,52)(H,44,54)(H,45,56)(H,46,53)(H,47,57)(H,48,55)/t24-,25-,28-,30+,31-,32-,33-,36-/m0/s1

InChI Key

IFBHVTFUCLENGH-LJLGRGJKSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)C)C)CO

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)C)C)CO

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